2-Bromo-3-nitropyridine

Beschreibung

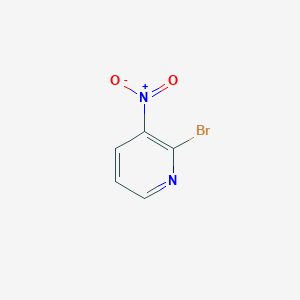

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCUFLITCDHRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339263 | |

| Record name | 2-Bromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19755-53-4 | |

| Record name | 2-Bromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Bromo-3-nitropyridine (CAS: 19755-53-4): Properties, Reactivity, and Applications

Introduction

2-Bromo-3-nitropyridine, identified by the CAS number 19755-53-4, is a substituted pyridine derivative that serves as a crucial intermediate in organic synthesis.[1] Its structure, featuring a pyridine ring with a bromine atom at the 2-position and a nitro group at the 3-position, imparts unique reactivity that makes it a valuable building block in various industries.[1][2] This yellow, powdered solid is particularly significant in the development of pharmaceuticals, agrochemicals, and advanced materials, where its versatile chemical properties are leveraged to construct complex molecular architectures.[1] This guide provides an in-depth overview of its properties, experimental protocols, and key applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a distinct melting point range.[1] Its molecular structure and key identifiers are well-defined, facilitating its use in precise synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 19755-53-4 | [1][3] |

| Molecular Formula | C₅H₃BrN₂O₂ | [1][3] |

| Molecular Weight | 202.99 g/mol | [1][3] |

| Appearance | Yellow powder/solid | [1] |

| Melting Point | 122-125 °C | [1][3] |

| Boiling Point | 244 °C | [1] |

| Density | 1.833 g/cm³ | [1] |

| Flash Point | 101.4 °C | [1] |

| Refractive Index | 1.614 | [1] |

| SMILES String | [O-]--INVALID-LINK--c1cccnc1Br |

| InChI Key | ZCCUFLITCDHRMG-UHFFFAOYSA-N | |

Spectroscopic Characterization and Analysis

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.[4]

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz instrument or higher.[4]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence, setting the spectral width to cover a typical range of 0-12 ppm.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[4]

-

Instrumentation: Use a standard FT-IR spectrometer.[4]

-

Data Acquisition: Record the spectrum over the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.[4]

-

Data Processing: The resulting interferogram is Fourier-transformed to generate the final infrared spectrum.[4]

Protocol 3: Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer using a suitable ionization method.[4] Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is also applicable.[4]

-

Data Acquisition: Acquire the mass spectrum, ensuring the mass range is set to detect the molecular ion peak (m/z ≈ 202.99) and potential fragments.

References

An In-depth Technical Guide to 2-Bromo-3-nitropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique electronic properties, stemming from the presence of an electron-withdrawing nitro group and a labile bromine atom on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and insights into its applications, particularly in the realm of drug discovery and development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Physical Properties

| Property | Value | Source(s) |

| Appearance | Yellow to orange to brown crystals or powder | [1] |

| Molecular Formula | C₅H₃BrN₂O₂ | [1][2] |

| Molecular Weight | 202.99 g/mol | [1] |

| Melting Point | 122-125 °C | [1] |

| Boiling Point | 244 °C at 760 mmHg | [1] |

| Density | 1.833 g/cm³ | [1] |

| Flash Point | 101.4 °C | [1] |

| CAS Number | 19755-53-4 | [1] |

Solubility

| Solvent | Type | Reported Solubility |

| Dichloromethane | Polar Aprotic | Soluble (used as a reaction solvent)[3] |

| Chloroform | Polar Aprotic | Soluble (used as a reaction solvent)[3] |

| Diethyl Ether | Polar Aprotic | Soluble (used as a reaction solvent)[3] |

| Ethanol | Polar Protic | Likely soluble for recrystallization |

| Methanol | Polar Protic | Likely soluble |

| Ethyl Acetate | Polar Aprotic | Likely soluble for extraction and chromatography |

Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.65 | dd | J = 4.5, 1.5 | H-6 |

| ~8.30 | dd | J = 8.0, 1.5 | H-4 |

| ~7.45 | dd | J = 8.0, 4.5 | H-5 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~153.0 | C-6 |

| ~148.5 | C-3 |

| ~138.0 | C-4 |

| ~125.0 | C-5 |

| ~120.0 | C-2 |

FT-IR (Fourier-Transform Infrared) Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1585, 1500-1400 | Medium to Strong | C=C aromatic ring stretching |

| 1570–1490 | Strong | Asymmetric NO₂ stretch[4] |

| 1390–1300 | Strong | Symmetric NO₂ stretch[4] |

| ~850-550 | Medium | C-Br stretch |

Chemical Reactivity and Synthetic Applications

This compound is a versatile building block due to the presence of two key reactive sites: the bromine atom at the 2-position and the nitro group at the 3-position. The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes the bromine atom an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. It is also a suitable substrate for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The primary reaction pathway for this compound is SₙAr, allowing for the facile displacement of the bromine atom by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reaction is fundamental for introducing diverse functionalities at the 2-position, leading to the synthesis of valuable substituted pyridines.

Suzuki-Miyaura Cross-Coupling

The bromine atom also readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids. This transformation is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its use in key synthetic transformations.

Synthesis of this compound via Nitration of 2-Bromopyridine

This protocol describes a common method for the synthesis of this compound.[3]

Materials:

-

2-Bromopyridine

-

Concentrated Nitric Acid (HNO₃, ~65-70%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Ice

-

Sodium Hydroxide (NaOH) solution (for neutralization)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Thermometer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add a measured volume of concentrated sulfuric acid.

-

Cool the sulfuric acid to 0 °C in an ice bath.

-

Slowly add 2-bromopyridine to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Once the addition is complete, slowly add concentrated nitric acid dropwise via the dropping funnel, maintaining the temperature at or below 10 °C.

-

After the addition of nitric acid, allow the reaction mixture to stir at a low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction and precipitate the product.

-

Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide to a pH of approximately 7.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane) multiple times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

References

2-Bromo-3-nitropyridine molecular weight and formula

This document provides the core chemical properties of 2-Bromo-3-nitropyridine, a compound relevant to researchers and professionals in the fields of chemistry and drug development.

Chemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₅H₃BrN₂O₂[1][2][3] |

| Molecular Weight | 202.99 g/mol [1][2] |

| CAS Number | 19755-53-4[1][3] |

| Appearance | Yellow to orange to brown solid (crystals or powder)[3] |

| Melting Point | 122-125 °C[1][2] |

Chemical Structure and Identifiers

Further identification of this compound is facilitated by various chemical notation systems.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| SMILES | [O-]--INVALID-LINK--c1cccnc1Br[1] |

| InChI Key | ZCCUFLITCDHRMG-UHFFFAOYSA-N[1][3] |

Logical Relationship of Chemical Data

The following diagram illustrates the relationship between the molecular formula and the calculated molecular weight, which are fundamental properties of the compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Bromo-3-nitropyridine (CAS No: 19755-53-4). Due to the limited availability of direct quantitative data for this compound, this guide also presents comparative data for structurally analogous compounds to provide a valuable frame of reference. Furthermore, detailed experimental protocols for determining solubility and stability are provided to empower researchers in generating precise data for their specific applications.

Introduction to this compound

This compound is a halogenated nitroaromatic heterocyclic compound. It serves as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its chemical structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and a nitro group at the 3-position, imparts unique reactivity that makes it a versatile building block in medicinal chemistry. Understanding its solubility and stability is paramount for its effective handling, storage, and application in synthetic chemistry and drug development workflows.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₃BrN₂O₂ |

| Molecular Weight | 202.99 g/mol |

| Appearance | Yellow to light brown crystalline powder |

| Melting Point | 122-125 °C |

| Boiling Point | 244 °C |

| Density | 1.833 g/cm³ |

Solubility Profile

Qualitative Solubility

General observations suggest that this compound is likely soluble in solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent, in alcohols like methanol and ethanol. Its solubility in water is expected to be low.

Comparative Solubility Data of Structurally Related Compounds

To provide a quantitative context, the following table summarizes the solubility of structurally similar compounds: 2-chloropyridine, 2-bromopyridine, and 3-nitropyridine. These compounds share either the 2-halogenated pyridine core or the nitropyridine functionality, offering insights into the potential solubility behavior of this compound.

| Compound | Solvent | Solubility (g/L) | Temperature (°C) |

| 2-Chloropyridine | Water | 27 | 25[1] |

| Ethanol | Soluble | Room Temperature[2] | |

| Ether | Soluble | Room Temperature[2] | |

| 2-Bromopyridine | Water | 2.5 (Slightly miscible) | 20[3] |

| Ethanol | Soluble | Room Temperature[4] | |

| Ether | Soluble | Room Temperature[4] | |

| 3-Nitropyridine | Methanol | Soluble | Room Temperature[5] |

| Water | Insoluble | Room Temperature[6] |

Stability Profile

The stability of this compound is a critical factor for its storage and handling. While specific stability studies are not widely published, its reactivity suggests potential degradation pathways.

General Stability and Storage

This compound is a stable crystalline solid under standard laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.

Potential Degradation Pathways

The presence of a bromine atom at the 2-position, activated by the electron-withdrawing nitro group at the 3-position, makes the compound susceptible to nucleophilic aromatic substitution reactions. This is a likely pathway for chemical degradation in the presence of nucleophiles. Thermal decomposition at elevated temperatures and photodegradation upon exposure to UV light are also potential stability concerns for nitroaromatic compounds.

The following diagram illustrates a potential degradation pathway via nucleophilic substitution.

Caption: Potential degradation of this compound via nucleophilic substitution.

Experimental Protocols

Detailed experimental protocols are essential for researchers to determine the precise solubility and stability of this compound in their specific experimental contexts.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., methanol, ethanol, DMSO, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Perform serial dilutions to create a series of standard solutions with at least five different concentrations.

-

-

Calibration Curve:

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV).

-

Plot the analytical response (e.g., peak area) versus the concentration to generate a calibration curve.

-

-

Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a constant temperature shaker bath.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

-

Analysis and Calculation:

-

Analyze the diluted sample using the same analytical method used for the calibration curve.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Workflow for determining the equilibrium solubility of a compound.

Protocol for Stability Testing (ICH Guidelines)

The following protocol is based on the principles outlined in the ICH guidelines for stability testing of new drug substances.[7][8][9][10][11]

Objective: To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light).

Materials:

-

This compound (high purity)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate sample containers (e.g., amber glass vials)

-

Validated stability-indicating analytical method (e.g., HPLC with a method capable of separating the parent compound from potential degradation products)

Procedure:

1. Forced Degradation Study (Stress Testing):

-

Acid/Base Hydrolysis: Dissolve or suspend this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and monitor for degradation over time at room temperature and elevated temperatures (e.g., 60 °C).

-

Oxidation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂) and monitor for degradation.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature) and analyze for degradation products.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

2. Formal Stability Study (Long-term and Accelerated):

-

Sample Preparation: Place accurately weighed samples of this compound into appropriate containers.

-

Storage Conditions:

-

Testing Frequency:

-

Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating method.

The following diagram illustrates the logical workflow for a formal stability study.

Caption: Logical workflow for conducting a formal stability study.

Conclusion

While direct quantitative data for the solubility and stability of this compound is limited, this guide provides a comprehensive overview based on available information and data from structurally related compounds. The detailed experimental protocols provided herein will enable researchers to generate the specific data required for their applications. A thorough understanding of the solubility and stability of this versatile building block is crucial for its successful application in the synthesis of new chemical entities with potential therapeutic or agrochemical value.

References

- 1. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 2. 2-Chloropyridine | 109-09-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2-Bromopyridine, 99% | Fisher Scientific [fishersci.ca]

- 4. 2-Bromopyridine Exporter | 2-Bromopyridine Exporting Company | 2-Bromopyridine International Distributor [multichemexports.com]

- 5. 3-Nitropyridine CAS#: 2530-26-9 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. mastercontrol.com [mastercontrol.com]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. snscourseware.org [snscourseware.org]

- 11. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

Spectroscopic Data for 2-Bromo-3-nitropyridine: An In-depth Technical Guide

Disclaimer: Publicly available, experimentally verified spectroscopic data for 2-Bromo-3-nitropyridine is limited. The data presented in this guide is a consolidation of information from available chemical literature and predicted values derived from analogous compounds. This guide is intended for research and informational purposes.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource for the characterization of this compound.

Core Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data for this compound are presented below. The ¹H NMR data is reported to be recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (in CDCl₃) | ¹³C NMR | ||

| Chemical Shift (δ) [ppm] | Multiplicity & Coupling Constant (J) [Hz] | Assignment | Predicted Chemical Shift (δ) [ppm] |

| ~ 8.65 | dd, J = 4.5, 1.5 Hz | H-6 | ~ 152 |

| ~ 8.40 | dd, J = 8.0, 1.5 Hz | H-4 | ~ 145 |

| ~ 7.45 | dd, J = 8.0, 4.5 Hz | H-5 | ~ 138 |

| ~ 135 | |||

| ~ 125 |

Diagram 1: Molecular Structure and Atom Numbering for NMR Assignments

Caption: Molecular structure of this compound with IUPAC numbering for NMR peak assignment.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. For a solid sample like this compound, the spectrum would typically be acquired using a KBr pellet or as a Nujol mull.

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1580 | Medium to Strong | Aromatic C=C and C=N stretching |

| 1530 - 1500 | Strong | Asymmetric NO₂ stretch |

| 1360 - 1340 | Strong | Symmetric NO₂ stretch |

| ~ 1050 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 202.99 g/mol .[1] Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[2][3]

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 202/204 | ~50/~50 | [M]⁺ (Molecular ion) |

| 172/174 | Variable | [M - NO]⁺ |

| 156/158 | Variable | [M - NO₂]⁺ |

| 123 | Variable | [M - Br]⁺ |

| 77 | Variable | [C₅H₃N]⁺ |

Caption: A generalized workflow for the spectroscopic characterization of this compound.

References

synthesis of 2-Bromo-3-nitropyridine from 2-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-3-nitropyridine, a key intermediate in the development of pharmaceutical compounds. The document details the electrophilic nitration of 2-bromopyridine, offering a robust experimental protocol, a summary of reaction parameters, and a discussion of the underlying chemical principles. The synthesis involves the use of a mixed acid nitrating agent, specifically a combination of concentrated nitric acid and sulfuric acid, to achieve the desired regioselectivity and yield. This guide is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the construction of more complex heterocyclic systems for pharmaceutical applications. The presence of both a bromo and a nitro group on the pyridine ring provides two distinct points for further functionalization. The electron-withdrawing nature of the nitro group and the halogen atom makes the pyridine ring susceptible to nucleophilic aromatic substitution, while the nitro group itself can be reduced to an amino group, opening up another avenue for synthetic diversification.

The synthesis of this compound is typically achieved through the direct nitration of 2-bromopyridine. The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution, such as nitration, more challenging compared to benzene. Therefore, forcing conditions, including the use of strong acids, are generally required to facilitate the reaction.

Reaction Mechanism and Signaling Pathway

The nitration of 2-bromopyridine proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The π-system of the 2-bromopyridine ring acts as a nucleophile, attacking the nitronium ion. This attack is regioselective, with the nitro group predominantly adding to the 3-position. The bromine atom at the 2-position is an ortho-, para-director; however, in the strongly acidic medium, the pyridine nitrogen is protonated, further deactivating the ring and directing the incoming electrophile to the meta-position (C-3 and C-5). Steric hindrance from the bromine atom at the 2-position favors substitution at the 3-position.

-

Deprotonation and Aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the pyridine ring and yielding the final product, this compound.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted pyridines and provides a reliable method for the synthesis of this compound.[1][2]

Materials:

-

2-Bromopyridine (C₅H₄BrN)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean and dry three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.

-

Substrate Addition: Cool the sulfuric acid to 0°C using an ice-salt bath. Slowly and portion-wise, add 9.4 g (0.06 mol) of 2-bromopyridine to the stirred sulfuric acid. Ensure the temperature is maintained below 5°C during the addition.

-

Nitrating Mixture Addition: In a separate beaker, prepare the nitrating mixture by carefully adding 6.0 mL (approx. 0.14 mol) of concentrated nitric acid to 10 mL of cold concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-bromopyridine in sulfuric acid over a period of 30-45 minutes. Carefully monitor the reaction temperature and maintain it between 0°C and 5°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

-

Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This will cause the product to precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

Neutralization (Optional but Recommended): Suspend the crude product in water and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases. This step removes any residual acid. Collect the solid again by vacuum filtration and wash with cold water.

-

Drying: Dry the crude product under vacuum or in a desiccator.

-

Purification: For higher purity, the crude this compound can be recrystallized from a suitable solvent such as ethanol. Alternatively, purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes expected outcomes based on variations in key parameters.

| Parameter | Condition A (Standard) | Condition B (Higher Temp) | Condition C (Less HNO₃) | Expected Yield | Purity |

| Temperature | 0-5 °C | 20-25 °C | 0-5 °C | 60-70% | High |

| Molar Ratio (HNO₃:Substrate) | ~2.3 : 1 | ~2.3 : 1 | ~1.2 : 1 | Lower | Moderate |

| Reaction Time | 1-2 hours | 1 hour | 2-3 hours | Moderate | Moderate |

Note: Higher reaction temperatures can lead to the formation of dinitrated byproducts and other impurities, reducing the overall yield and purity of the desired product. An insufficient amount of nitric acid will result in incomplete conversion of the starting material.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Safety Considerations

-

Corrosive Reagents: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Exothermic Reaction: The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions. Always add reagents slowly and ensure adequate cooling.

-

Quenching: The quenching of the reaction mixture on ice should be done slowly and with vigorous stirring to dissipate heat.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic waste should be neutralized before disposal.

Conclusion

The synthesis of this compound from 2-bromopyridine via electrophilic nitration is a well-established and reliable method. By carefully controlling the reaction conditions, particularly temperature and reagent stoichiometry, high yields of the desired product can be obtained. This technical guide provides a detailed protocol and the necessary theoretical background to assist researchers in the successful synthesis of this important synthetic intermediate.

References

The Mechanism of Nitration for 2-Bromopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism governing the nitration of 2-bromopyridine. The interplay between the electron-withdrawing nature of the pyridine nitrogen and the dual electronic effects of the bromine substituent creates a nuanced landscape of reactivity and regioselectivity. Understanding these core mechanisms is paramount for the strategic design and synthesis of novel pyridine-based compounds.

Core Principles of Electrophilic Aromatic Substitution in 2-Bromopyridine

The nitration of 2-bromopyridine is an electrophilic aromatic substitution (EAS) reaction. The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene.[1] This deactivating effect is most pronounced at the α (C2, C6) and γ (C4) positions.

The bromine atom at the C2 position introduces further complexity. It exerts two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the pyridine ring, further deactivating it towards electrophilic attack.[1]

-

Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the pyridine ring through resonance, partially offsetting the inductive deactivation. This resonance effect preferentially directs incoming electrophiles to the ortho and para positions relative to the bromine atom (C3 and C5).[1]

The regiochemical outcome of the nitration of 2-bromopyridine is determined by the stability of the intermediate carbocation (Wheland intermediate or σ-complex) formed upon attack by the electrophile, the nitronium ion (NO₂⁺). The positions that can best stabilize the positive charge will be the most favored sites of attack.[1]

The Nitration Mechanism: A Step-by-Step Visualization

The nitration of 2-bromopyridine typically proceeds via a three-step mechanism, as illustrated below.

Regioselectivity in the Nitration of 2-Bromopyridine

The key to understanding the regioselectivity lies in the relative stability of the Wheland intermediates formed upon attack at different positions of the 2-bromopyridine ring. The primary sites for electrophilic attack are C3, C4, C5, and C6.

Attack at C3

Attack at the C3 position is directed by the +M effect of the bromine atom. The resulting Wheland intermediate is relatively stable as the positive charge is delocalized over the ring and the bromine atom, without placing a positive charge on the electronegative nitrogen atom in a destabilizing resonance structure.

Attack at C5

Attack at the C5 position is also directed by the +M effect of the bromine atom (para-directing). Similar to C3 attack, the resulting intermediate is relatively stable, with the positive charge delocalized effectively.

Attack at C4 and C6

Attack at the C4 and C6 positions is strongly disfavored. The electron-withdrawing nature of the pyridine nitrogen significantly deactivates these positions. The resulting Wheland intermediates would have resonance structures that place a positive charge on the carbon adjacent to the already electron-deficient nitrogen, which is highly destabilizing.

Based on these considerations, the nitration of 2-bromopyridine is expected to yield a mixture of 2-bromo-3-nitropyridine and 2-bromo-5-nitropyridine as the major products. The precise ratio of these isomers is dependent on the specific reaction conditions.

Quantitative Data and Expected Products

While the direct nitration of 2-bromopyridine is mechanistically plausible, it is not a widely documented procedure in the scientific literature with specific yields and isomer ratios. Many synthetic routes to nitro-2-bromopyridines start from precursors such as 2-amino-5-bromopyridine.[2] This suggests that the direct nitration may proceed with low to moderate yields and/or a mixture of products that is difficult to separate. The expected major products of direct nitration are summarized in the table below.

| Product Name | Structure | Rationale for Formation |

| This compound | 2-Br, 3-NO₂-Py | Formed via attack at the C3 position, which is activated by the +M effect of the bromine atom. |

| 2-Bromo-5-nitropyridine | 2-Br, 5-NO₂-Py | Formed via attack at the C5 position, which is also activated by the +M effect of the bromine atom. |

Experimental Protocol (Plausible)

The following is a plausible experimental protocol for the direct nitration of 2-bromopyridine, adapted from general procedures for the nitration of deactivated aromatic and heteroaromatic compounds. Note: This reaction should be carried out with extreme caution in a well-ventilated fume hood, as it involves the use of strong acids and potentially exothermic reactions.

Materials:

-

2-Bromopyridine

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane or ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 2-bromopyridine to the cold sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 2-bromopyridine in sulfuric acid, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-10 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC-MS if possible.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the isomers.

Conclusion

The nitration of 2-bromopyridine is a classic example of electrophilic aromatic substitution on a deactivated heterocyclic system. The regioselectivity is a delicate balance between the deactivating inductive effects of the pyridine nitrogen and the bromine atom, and the ortho-, para-directing mesomeric effect of the bromine. While direct nitration is expected to yield a mixture of this compound and 2-bromo-5-nitropyridine, the lack of extensive literature on this specific transformation suggests that alternative synthetic strategies are often preferred in practice. Nevertheless, a thorough understanding of the underlying mechanistic principles is crucial for predicting the outcome of such reactions and for the rational design of synthetic routes to substituted pyridines for applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 2-Bromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the pyridine ring in 2-Bromo-3-nitropyridine, a versatile building block in modern organic synthesis. The strategic placement of the bromo and nitro substituents on the pyridine core imparts a unique electronic landscape, rendering the molecule susceptible to a variety of chemical transformations. This document details the key reaction classes, including nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions, and explores the challenges associated with electrophilic aromatic substitution. Each section provides a theoretical background, quantitative data presented in tabular format for easy comparison, and detailed experimental protocols for key transformations. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying chemical principles.

Core Reactivity Principles of this compound

The reactivity of the pyridine ring in this compound is predominantly governed by the synergistic electron-withdrawing effects of the nitro group at the 3-position and the inherent electron-deficient nature of the pyridine ring. This electronic arrangement significantly influences the molecule's susceptibility to nucleophilic attack and its utility in metal-catalyzed cross-coupling reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack. The bromine atom at the 2-position serves as an excellent leaving group, making the C2 position the primary site for substitution by a wide range of nucleophiles.

-

Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 2-position provides a versatile handle for the introduction of a diverse array of substituents through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials.

-

Electrophilic Aromatic Substitution (EAS): The electron-deficient nature of the pyridine ring, further exacerbated by the nitro group, deactivates the ring towards electrophilic attack. Consequently, electrophilic aromatic substitution on this compound is challenging and typically requires harsh reaction conditions.

2-Bromo-3-nitropyridine: A Versatile Building Block in Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a critical building block in a wide array of research and development fields. Its unique electronic properties, stemming from the presence of an electron-withdrawing nitro group and a reactive bromine atom on the pyridine core, make it an exceptionally versatile intermediate for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the potential applications of this compound, with a focus on its utility in medicinal chemistry, organic synthesis, and materials science. Detailed experimental protocols for key transformations, quantitative data on the biological activity of its derivatives, and visualizations of relevant signaling pathways are presented to empower researchers in leveraging this valuable synthetic tool.

Core Applications in Organic Synthesis

The reactivity of this compound is dominated by two primary features: the susceptibility of the C2-bromine to displacement via nucleophilic aromatic substitution (SNAr) and its participation in metal-catalyzed cross-coupling reactions. The nitro group at the 3-position strongly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the bromide.[1]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes the bromine atom at the 2-position an excellent leaving group. This allows for the facile introduction of a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse library of substituted 3-nitropyridines.[2][3] These products can then be further functionalized, for example, by reduction of the nitro group to an amine, providing access to 2,3-disubstituted pyridine scaffolds.[2]

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling with boronic acids or their esters, providing access to 2-aryl-3-nitropyridines. These biaryl structures are common motifs in biologically active compounds.[4]

-

Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds by coupling with a wide variety of primary and secondary amines. This reaction is instrumental in the synthesis of 2-amino-3-nitropyridine derivatives, which are key intermediates in the preparation of various pharmaceuticals.

Applications in Medicinal Chemistry

The substituted pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and antimicrobial agents.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The pyridine ring is a common feature in many kinase inhibitors, often forming key interactions within the ATP-binding site of the enzyme. This compound is a valuable precursor for the synthesis of various kinase inhibitor scaffolds. For instance, it can be used to synthesize pyrido[2,3-b]pyrazines, a class of compounds that have shown potent activity against cancer cell lines, including those resistant to existing therapies.[5][6]

One notable example is the synthesis of pyrido[2,3-b]pyrazine derivatives that show activity against both erlotinib-sensitive and erlotinib-resistant non-small cell lung cancer (NSCLC) cell lines.[5] Erlotinib is an epidermal growth factor receptor (EGFR) inhibitor, and resistance often develops through mutations in the EGFR gene or activation of bypass signaling pathways.[7][8][9]

The following table summarizes the in vitro activity of a pyrido[2,3-b]pyrazine derivative, conceptually synthesized from this compound, against erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) lung cancer cell lines.

| Compound | Target Cell Line | IC50 (µM) | Citation |

| 7n (a pyrido[2,3-b]pyrazine) | PC9 (erlotinib-sensitive) | 0.09 | [5] |

| 7n (a pyrido[2,3-b]pyrazine) | PC9-ER (erlotinib-resistant) | 0.15 | [5] |

Antimicrobial Agents

Derivatives of nitropyridines have also been explored for their antimicrobial properties. The nitro group can be bioreduced within microbial cells to generate reactive nitrogen species that can damage cellular components.[8] Furthermore, the pyridine scaffold can be functionalized to optimize interactions with microbial targets. For example, the reaction of this compound with various thiols can lead to the formation of 2-thio-3-nitropyridine derivatives, which have been investigated for their antifungal activity.

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative antifungal compounds, illustrating the potential for derivatives of this compound in this therapeutic area. While the specific compounds listed are not directly synthesized from this compound in the cited literature, they represent the types of structures and activities that can be targeted.

| Compound Type | Fungal Strain | MIC (µg/mL) | Citation |

| Nitrofuran derivative | H. capsulatum | 0.48 | |

| Nitrofuran derivative | P. brasiliensis | 0.48 | |

| Thiazole derivative | C. albicans | 24 | [10] |

| Thiazole derivative | A. niger | 32 | [10] |

Experimental Protocols

This section provides detailed methodologies for key chemical transformations involving this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Objective: To synthesize 2-(4-methoxyphenyl)-3-nitropyridine.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

-

Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product. Expected Yield: 75-85%

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize 4-(3-nitropyridin-2-yl)morpholine.

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous and degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

-

Seal the tube with a septum and evacuate and backfill with nitrogen or argon three times.

-

Add anhydrous, degassed toluene (5 mL).

-

Add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.

-

Wash the filtrate with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product. Expected Yield: 80-90%

Protocol 3: Nucleophilic Aromatic Substitution of this compound with Thiophenol

Objective: To synthesize 2-(phenylthio)-3-nitropyridine.

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.) and potassium carbonate (1.5 mmol, 1.5 equiv.) in DMF (5 mL).

-

Add thiophenol (1.1 mmol, 1.1 equiv.) to the mixture.

-

Heat the reaction to 60 °C and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour into ice water (20 mL).

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the product. Expected Yield: >90%

Visualizing Reaction Pathways and Biological Mechanisms

Workflow for the Synthesis of a Pyrido[2,3-b]pyrazine Scaffold

The following diagram illustrates a conceptual synthetic workflow for the construction of a pyrido[2,3-b]pyrazine core, a key scaffold for kinase inhibitors, starting from this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 7-bromopyrido[2,3-b]pyrazine (52333-42-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. rsc.org [rsc.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Erlotinib - Wikipedia [en.wikipedia.org]

- 9. Erlotinib Resistance in Lung Cancer: Current Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. connectjournals.com [connectjournals.com]

Navigating the Synthesis of Novel Compounds: A Technical Guide to the Safe Handling of 2-Bromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-nitropyridine is a key building block in the synthesis of a wide array of novel compounds, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique molecular structure, featuring a pyridine ring substituted with both a bromine atom and a nitro group, makes it a versatile intermediate for creating complex molecules.[1][2] However, the same reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for laboratory and drug development settings.

Physicochemical and Hazard Profile

A comprehensive understanding of the physicochemical properties and hazard classifications of this compound is fundamental to its safe handling. This yellow, solid organic compound possesses characteristics that require careful management in a laboratory setting.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃BrN₂O₂ | [1][3] |

| Molecular Weight | 202.99 g/mol | [1][3] |

| Appearance | Yellow to light orange powder/crystal | [1][4] |

| Melting Point | 122-125 °C | [1][3][5] |

| Boiling Point | 244 °C | [1] |

| Density | 1.833 g/cm³ | [1] |

| Flash Point | 101.4 °C | [1] |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment is the first line of defense against exposure to this compound. The following PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against dust particles and splashes. |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat. | Prevents skin contact and irritation. |

| Respiratory Protection | NIOSH-approved respirator with appropriate dust filter. | Required when handling outside of a fume hood or when generating dust. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize risk.

Handling

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9][11]

-

Avoid Dust Formation : Take care to avoid the formation of dust and aerosols during handling and weighing.[9]

-

Personal Hygiene : Wash hands thoroughly with soap and water after handling and before breaks.[9][11]

-

Grounding : For processes that may generate static electricity, ensure proper grounding and bonding of equipment.[12][13]

Storage

-

Container : Keep the container tightly closed in a dry and well-ventilated place.[7][9]

-

Conditions : Store in a cool, locked-up area accessible only to authorized personnel.[6]

-

Incompatibilities : Store away from strong oxidizing agents and strong acids.[13][14]

Emergency Procedures and First Aid

Prompt and appropriate action is crucial in the event of an exposure or spill.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6][9] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[6][9] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6][9] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[6][9] |

Spill Response Workflow

In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup.

Caption: Workflow for responding to a this compound spill.

Disposal Considerations

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

-

Waste Classification : All waste containing this compound must be treated as hazardous waste.

-

Disposal Method : The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Do not discharge into sewer systems.[9]

-

Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[9] Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill.[9]

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol outlines the steps for safely weighing the solid compound and preparing a solution.

Caption: Step-by-step workflow for safe weighing and solution preparation.

By adhering to the guidelines outlined in this document, researchers and drug development professionals can safely handle this compound, mitigating risks and ensuring a secure laboratory environment for the advancement of scientific discovery.

References

- 1. innospk.com [innospk.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. This compound 98 19755-53-4 [sigmaaldrich.com]

- 4. This compound | 19755-53-4 | TCI AMERICA [tcichemicals.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 19755-53-4 Name: this compound [xixisys.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. echemi.com [echemi.com]

- 9. acrospharma.co.kr [acrospharma.co.kr]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Storage of 2-Bromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the appropriate storage conditions for 2-Bromo-3-nitropyridine (CAS No. 19755-53-4), a key intermediate in organic synthesis. Adherence to these guidelines is crucial for maintaining the compound's purity, stability, and ensuring laboratory safety.

Chemical and Physical Properties

This compound is a yellow to light orange solid.[1][2] Understanding its physical properties is essential for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₅H₃BrN₂O₂[1][3] |

| Molecular Weight | 202.99 g/mol [1] |

| Appearance | Yellow to light orange powder/crystal[1][2] |

| Melting Point | 122-125 °C[1] |

| Boiling Point | 244 °C[1] |

| Flash Point | 101.4 °C[1] |

| Storage Class | 11 - Combustible Solids |

Recommended Storage Conditions

Proper storage is critical to prevent degradation and ensure the long-term integrity of this compound. The following table summarizes the recommended storage parameters based on information from safety data sheets and chemical suppliers.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[1] Some suppliers recommend room temperature, while others suggest <15°C.[2] | Prevents potential thermal degradation. |

| Atmosphere | Store in a well-ventilated area.[1] For enhanced stability, keeping under an inert atmosphere (e.g., nitrogen) is advised.[4] | Minimizes contact with reactive atmospheric components. |

| Light | Keep in a dark place.[2][5] | The compound may be sensitive to light, which can catalyze degradation.[4][6] |

| Moisture | Store in a dry place.[4][6] Keep container tightly closed.[2][4][7][8] | Prevents hydrolysis and other moisture-induced reactions. |

| Container | Keep in the original, suitable, and securely closed container.[6][7] | Ensures integrity and prevents contamination. |

| Incompatibilities | Store away from strong oxidizing agents and strong acids.[4][6][7][8] | Avoids potentially hazardous chemical reactions. |

Handling and Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment to avoid exposure. The compound is classified as an irritant to the skin, eyes, and respiratory system.[9]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[7][10]

-

Eye Protection: Wear safety glasses or goggles.

-

Hand Protection: Use protective gloves.

-

Respiratory Protection: In case of dust formation, use a dust mask (e.g., N95).

Logical Workflow for Storage and Handling

The following diagram illustrates the key considerations and logical flow for the safe storage and handling of this compound.

Caption: Logical workflow for maintaining the stability of this compound.

Experimental Protocols

-

Reference Standard: Obtain a high-purity, well-characterized reference standard of this compound.

-

Stress Conditions: Expose samples of the compound to a range of controlled conditions, including:

-

Temperature: Elevated temperatures (e.g., 40°C, 60°C) and freeze-thaw cycles.

-

Humidity: Controlled humidity environments (e.g., 75% RH).

-

Light: Exposure to UV and visible light, often in a photostability chamber.

-

-

Time Points: At specified time intervals, withdraw samples from each stress condition.

-

Analysis: Analyze the stressed samples against the reference standard using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The method should be capable of separating the parent compound from any potential degradation products.

-

Data Evaluation: Quantify the amount of remaining this compound and any formed impurities. This data allows for the determination of the degradation rate and helps to establish the recommended storage conditions and re-test date.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 19755-53-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. fishersci.com [fishersci.com]

- 5. 6945-68-2|5-Bromo-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. 2-Amino-3-bromo-5-nitropyridine | C5H4BrN3O2 | CID 2734412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Bio-functional Derivatives from 2-Bromo-3-nitropyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse functionalized derivatives from 2-Bromo-3-nitropyridine. This versatile building block is a valuable starting material in medicinal chemistry and drug discovery due to its susceptibility to a range of chemical transformations, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The resulting derivatives, particularly aminopyridines, pyridinones, and bi-aryl pyridines, are key scaffolds in the development of novel therapeutic agents, notably as kinase inhibitors.

Overview of Synthetic Transformations

This compound's reactivity is primarily dictated by the presence of the electron-withdrawing nitro group and the bromine atom, which is a good leaving group. This electronic arrangement facilitates three main classes of reactions:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring, activated by the nitro group, readily undergoes substitution at the C2 position by various nucleophiles such as amines, alkoxides, and thiolates.

-

Suzuki-Miyaura Coupling: The bromine atom allows for palladium-catalyzed cross-coupling reactions with boronic acids to form C-C bonds, leading to the synthesis of 2-aryl-3-nitropyridines.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromo-substituent with a wide range of primary and secondary amines.

These synthetic routes provide access to a diverse library of pyridine derivatives with potential applications in drug development.

Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr)

2.1.1. Synthesis of 2-Amino-3-nitropyridine Derivatives

This protocol describes the synthesis of 2-(arylamino)-3-nitropyridines, which are precursors to various biologically active compounds.

Materials:

-

This compound

-

Aryl amine (e.g., aniline, p-anisidine)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv.), the desired aryl amine (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add DMF as the solvent (approximately 5-10 mL per mmol of this compound).

-

Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(arylamino)-3-nitropyridine derivative.

2.1.2. Synthesis of 2-Hydrazinyl-3-nitropyridine

This protocol details the synthesis of 2-hydrazinyl-3-nitropyridine, a key intermediate for the synthesis of fused heterocyclic systems. This reaction is analogous to the synthesis from 2-chloro-3-nitropyridine[1].

Materials:

-

This compound

-

Hydrazine hydrate (80% solution)

-

Acetonitrile

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 equiv.) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add hydrazine hydrate (1.5 equiv.) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 20 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude 2-hydrazinyl-3-nitropyridine, which can be used in the next step without further purification or purified by recrystallization.

Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of 2-aryl-3-nitropyridines.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Potassium carbonate (K2CO3)

-

Isopropanol

-

Deionized water

-

Reaction flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

In a reaction flask, dissolve this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of isopropanol (5 mL) and deionized water (5 mL).

-

Add palladium(II) acetate (0.02 mmol) to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to 80 °C with stirring. The reaction is typically open to the air.

-

Monitor the reaction by TLC. Reactions are often complete within 1-4 hours.

-

After completion, cool the mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Buchwald-Hartwig Amination

This protocol provides a general method for the synthesis of N-aryl- or N-alkyl-3-nitropyridin-2-amines.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Schlenk tube or sealed tube

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add Pd2(dba)3 (0.01-0.02 equiv.), BINAP (0.02-0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

-

Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite and wash the pad with ethyl acetate.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of derivatives from this compound and analogous bromopyridines.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ (2) | - | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | 1-4 | Good to Excellent | [2] |

| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | Moderate to Good | [3] |

| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | 4-12 | Good to Excellent | [3] |

Table 2: Buchwald-Hartwig Amination of Bromopyridines with Various Amines

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent | [4] |

| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High | [4] |

| Cyclohexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 70 | 6-18 | Good | [4] |

| Diethylamine | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | High | [4] |

Mandatory Visualizations

Synthetic Pathways from this compound

Caption: Key synthetic transformations of this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

VEGFR/PDGFR Signaling Pathway Inhibition

Derivatives of this compound, such as those with a pyrido[2,3-d]pyrimidine scaffold, have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathways, which are crucial in tumor angiogenesis and growth.[5][6]

Caption: Inhibition of VEGFR/PDGFR signaling by pyridine derivatives.

References

- 1. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]